N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]quinazoline class of compounds has been studied for their potential antiviral and antimicrobial activities . These compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of these compounds includes a [1,2,4]triazolo[4,3-a]quinazoline ring, which is a heterocyclic compound containing nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents attached to the [1,2,4]triazolo[4,3-a]quinazoline ring .
Scientific Research Applications
Synthesis and Chemical Properties
Research in the domain of synthetic chemistry has led to the development of novel heterocyclic compounds, showcasing diverse synthetic routes and chemical transformations. For instance, Katritzky et al. (2003) explored lithiation reactions leading to the formation of various heterocyclic ring systems, demonstrating the versatility of synthetic strategies in creating complex molecules Katritzky et al., 2003. Similarly, Pokhodylo et al. (2021) reported on the antimicrobial properties of novel triazole carboxamides, synthesized through click chemistry, highlighting the potential biological applications of such molecules Pokhodylo et al., 2021.
Biological Evaluation and Potential Applications
A considerable part of the research focuses on the biological evaluation of novel compounds, looking into their potential as therapeutic agents. Gadhave and Kuchekar (2020) presented a study on benzothiazole-based triazoloquinazoline derivatives, evaluated for their antioxidant and antibacterial activities, indicating the therapeutic potential of such structures Gadhave & Kuchekar, 2020. Moreover, Saad et al. (2011) described the synthesis and analgesic activity of compounds bearing a quinazoline moiety, further emphasizing the relevance of these structures in medicinal chemistry Saad et al., 2011.
Mechanism of Action
Target of Action
The primary target of N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as endogenous ligand .
Mode of Action
This compound interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine .
Biochemical Pathways
The A2B receptor is involved in various biochemical pathways. It is expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, subsequently affecting angiogenesis . By antagonizing the A2B receptor, this compound may influence these pathways .
Result of Action
It is known that antagonism of the a2b receptor has been correlated with anticancer activity .
Future Directions
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3/c1-5-21-10-12-23(13-11-21)18-34-30(38)35-26-16-24(27(36)31-19(2)3)14-15-25(26)28(37)33(29(35)32-34)17-22-8-6-20(4)7-9-22/h5-16,19H,1,17-18H2,2-4H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUIAOGAYSREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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